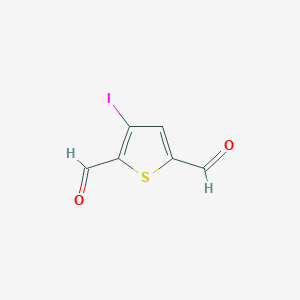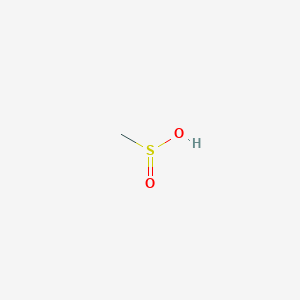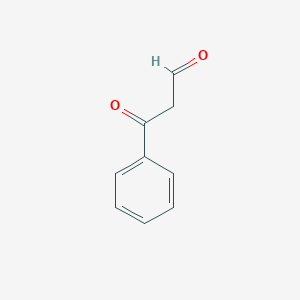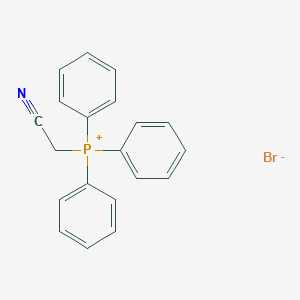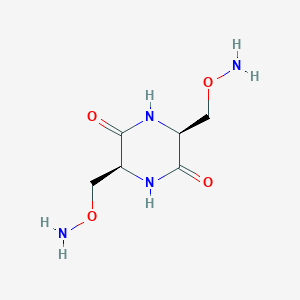
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, commonly known as BAP, is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and is believed to exert its effects by binding to (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors in the brain. It has been shown to enhance (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dioneergic neurotransmission, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on drug addiction.
Efectos Bioquímicos Y Fisiológicos
BAP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione in the brain, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to reduce the levels of dopamine in the brain, which may contribute to its effects on drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAP has several advantages for lab experiments, including its high potency and selectivity for (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors. It is also relatively easy to synthesize and can be purified by standard chromatography techniques. However, BAP has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on BAP. One area of research is the development of new analogs of BAP with improved pharmacological properties. Another area of research is the investigation of the potential use of BAP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further studies are needed to better understand the mechanism of action of BAP and its effects on neurotransmitter systems in the brain.
Conclusion:
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, or BAP, is a chemical compound that has been widely used in scientific research. It has been shown to have anticonvulsant, anxiolytic, and anti-addiction effects, and has potential for use in the treatment of neurological disorders. BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and modulates the activity of neurotransmitter systems in the brain. While BAP has several advantages for lab experiments, further research is needed to better understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
BAP can be synthesized by reacting two molecules of oxyma with one molecule of piperazine-2,5-dione in the presence of a base such as triethylamine. The resulting compound can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
BAP has been used in various scientific research studies, including studies on epilepsy, anxiety, and drug addiction. It has been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures. BAP has also been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models. In addition, BAP has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Número CAS |
17868-49-4 |
|---|---|
Nombre del producto |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
Fórmula molecular |
C6H12N4O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m0/s1 |
Clave InChI |
LRBJUCSMJGKICJ-IMJSIDKUSA-N |
SMILES isomérico |
C([C@H]1C(=O)N[C@H](C(=O)N1)CON)ON |
SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON |
SMILES canónico |
C(C1C(=O)NC(C(=O)N1)CON)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



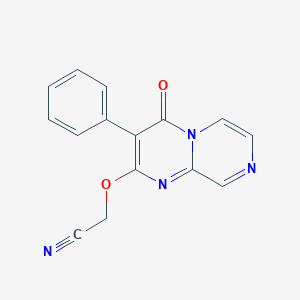
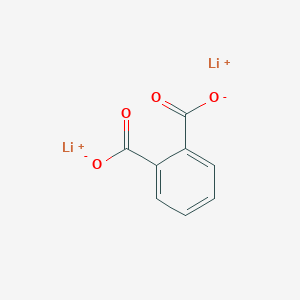
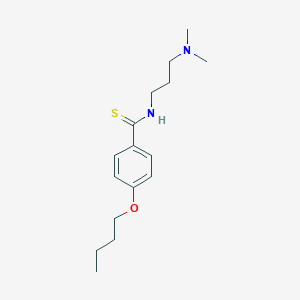
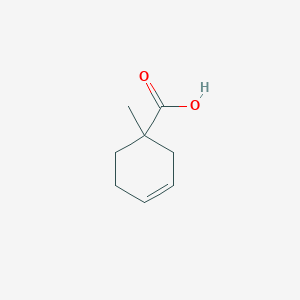
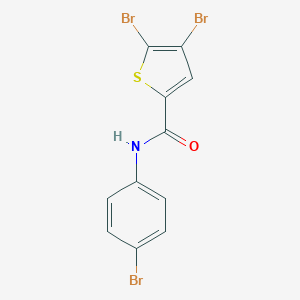
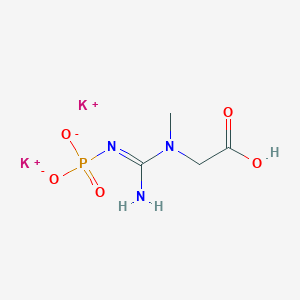

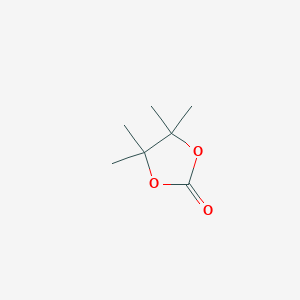
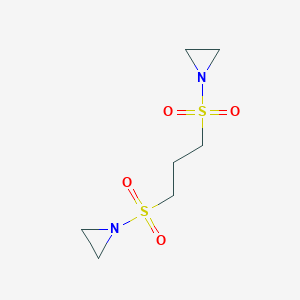
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
